3’-(Pentafluorsulfur)acetophenon

Übersicht

Beschreibung

3'-(Pentafluorosulfur)acetophenone is a useful research compound. Its molecular formula is C8H7F5OS and its molecular weight is 246.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3'-(Pentafluorosulfur)acetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-(Pentafluorosulfur)acetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organische Synthese-Zwischenprodukte

3’-(Pentafluorsulfur)acetophenon dient als wertvolles Zwischenprodukt in der organischen Synthese. Seine einzigartige Struktur ermöglicht die Einführung der Pentafluorsulfur-Einheit in verschiedene organische Verbindungen, wodurch ihre Reaktivität und Stabilität erhöht werden. Dies ist besonders nützlich bei der Synthese von Pharmazeutika, bei der die Einführung von Fluor die metabolische Stabilität und Bioverfügbarkeit des Arzneimittels verbessern kann .

Synthese von heterocyclischen Verbindungen

Diese Verbindung wird bei der Synthese von heterocyclischen Verbindungen verwendet, die Kernstrukturen in vielen Pharmazeutika sind. Die Pentafluorsulfur-Gruppe kann die elektronischen Eigenschaften von Heterocyclen beeinflussen, was möglicherweise zu Verbindungen mit neuartigen biologischen Aktivitäten führt .

Entwicklung von Agrochemikalien

In der Agrochemie können Derivate von this compound zur Entwicklung neuer Pestizide und Herbizide eingesetzt werden. Die elektronegativen Fluoratome können eine erhöhte Beständigkeit gegen Hydrolyse und oxidative Degradation verleihen, was zu effektiveren und langlebigeren Agrochemikalien führt .

Wirkmechanismus

Target of Action

It’s known that acetophenone derivatives can interact with various biological targets, influencing a range of cellular processes .

Mode of Action

Acetophenone derivatives, in general, have been found to exhibit a variety of biological activities, including antifungal effects . They can alter the permeability of the cell membrane and affect the growth of the hyphae, leading to their death .

Biochemical Pathways

Acetophenones are known to interact with various biochemical pathways, influencing a range of cellular processes .

Result of Action

Acetophenone derivatives have been found to exhibit a variety of biological activities, including antifungal effects .

Biologische Aktivität

3'-(Pentafluorosulfur)acetophenone, with the CAS number 159896-31-8, is a compound characterized by the presence of a pentafluorosulfur group attached to an acetophenone structure. This unique modification imparts distinctive biological properties and potential applications in various fields, including medicinal chemistry and agrochemical synthesis.

Chemical Structure and Properties

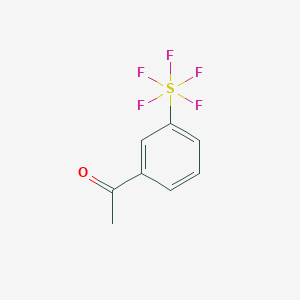

The chemical structure of 3'-(Pentafluorosulfur)acetophenone can be represented as follows:

This compound features a carbonyl group (C=O) adjacent to a phenyl ring, with the pentafluorosulfur substituent significantly influencing its reactivity and interaction with biological systems.

Research indicates that 3'-(Pentafluorosulfur)acetophenone may interact with various biological macromolecules, potentially acting as an enzyme inhibitor. Specifically, it has been suggested that this compound could inhibit pseudocholinesterase , an enzyme involved in neurotransmitter regulation. The inhibition mechanism likely involves binding to the active site of the enzyme, thereby disrupting its normal function.

Biochemical Pathways

The biochemical pathways affected by 3'-(Pentafluorosulfur)acetophenone include:

- Enzyme Inhibition : By binding to pseudocholinesterase, the compound may alter neurotransmitter levels, which could be relevant in treating conditions like myasthenia gravis or other cholinergic disorders.

- Receptor Modulation : The compound's unique structure may allow it to modulate receptor signaling pathways, influencing cellular responses to various stimuli.

Biological Activity Studies

Several studies have examined the biological activity of 3'-(Pentafluorosulfur)acetophenone, highlighting its potential therapeutic applications.

Antimicrobial Activity

In vitro studies have shown that derivatives of acetophenone compounds exhibit antimicrobial properties. While specific data on 3'-(Pentafluorosulfur)acetophenone's antimicrobial efficacy is limited, related compounds have demonstrated significant activity against various bacterial strains. This suggests a potential for developing new antimicrobial agents based on this scaffold .

Anticancer Potential

The structural characteristics of 3'-(Pentafluorosulfur)acetophenone may also confer anticancer properties. Research into similar compounds indicates that modifications to acetophenone can enhance cytotoxic effects against cancer cell lines. Future studies should focus on evaluating the specific anticancer activity of this compound through cell viability assays and mechanism elucidation .

Case Studies

- Inhibition of Pseudocholinesterase : A study investigated the effects of various acetophenone derivatives on pseudocholinesterase activity. Results indicated that certain modifications lead to significant inhibition, suggesting that 3'-(Pentafluorosulfur)acetophenone may follow similar patterns of action.

- Antimicrobial Screening : Another case study evaluated a series of fluorinated acetophenones for their antimicrobial properties against pathogens like Staphylococcus aureus and Escherichia coli. The findings revealed promising activity levels, warranting further exploration into the efficacy of 3'-(Pentafluorosulfur)acetophenone .

Comparative Analysis

Eigenschaften

IUPAC Name |

1-[3-(pentafluoro-λ6-sulfanyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F5OS/c1-6(14)7-3-2-4-8(5-7)15(9,10,11,12)13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUYKQTMZBIAURU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.